molecular formula C14H19NO B7493660 N-(1-cyclopropylethyl)-N,4-dimethylbenzamide

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide

Cat. No. B7493660
M. Wt: 217.31 g/mol
InChI Key: IPDRSDILWGRCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies as a potential treatment for cancer, particularly in hematological malignancies.

Mechanism of Action

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which are highly dependent on ribosome biogenesis.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also affects the DNA damage response pathway, leading to the accumulation of DNA damage and cell death. In addition, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to modulate the immune response, potentially enhancing the anti-tumor activity of the immune system.

Advantages and Limitations for Lab Experiments

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and its role in cancer. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has shown efficacy in preclinical models, making it a promising candidate for further development as a cancer therapy.
However, there are also limitations to its use in lab experiments. N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has poor solubility, which can affect its bioavailability and efficacy. Additionally, its mechanism of action may not be applicable to all types of cancer, and further research is needed to determine its potential in other cancer types.

Future Directions

There are several potential future directions for research on N-(1-cyclopropylethyl)-N,4-dimethylbenzamide. One area of interest is the development of combination therapies that incorporate N-(1-cyclopropylethyl)-N,4-dimethylbenzamide with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in clinical settings. Finally, research is needed to determine the potential for N-(1-cyclopropylethyl)-N,4-dimethylbenzamide in other types of cancer beyond hematological malignancies.

Synthesis Methods

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide is synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves several steps, including the formation of a key intermediate and subsequent coupling reactions. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been extensively studied in preclinical models for its potential as an anti-cancer agent. It has shown efficacy in various types of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. Additionally, N-(1-cyclopropylethyl)-N,4-dimethylbenzamide has been shown to sensitize cancer cells to other therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N-(1-cyclopropylethyl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-4-6-13(7-5-10)14(16)15(3)11(2)12-8-9-12/h4-7,11-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDRSDILWGRCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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